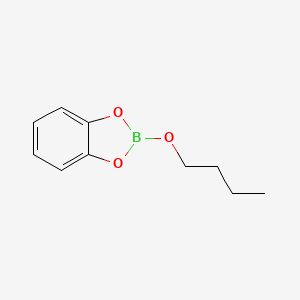
1,3,2-Benzodioxaborole, 2-butoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Benzodioxaborole, 2-butoxy- is an organic compound that belongs to the class of benzodioxaboroles These compounds are characterized by a boron atom integrated into a dioxaborole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-butoxy- typically involves the reaction of catechol with boric acid or boron trihalides, followed by the introduction of a butoxy group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures. Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
On an industrial scale, the production of 1,3,2-Benzodioxaborole, 2-butoxy- may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts to enhance the reaction efficiency and reduce the reaction time is also common. The final product is usually purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzodioxaborole, 2-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can yield boron-containing alcohols or hydrocarbons.
Substitution: The butoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted benzodioxaboroles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Benzodioxaborole, 2-butoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,2-Benzodioxaborole, 2-butoxy- involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is crucial for its biological activity. The compound can also participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3,2-Benzodioxaborole, 2-(1-octenyl)-
- 2-Bromo-1,3,2-benzodioxaborole
- Bis(catecholato)diboron
Uniqueness
1,3,2-Benzodioxaborole, 2-butoxy- is unique due to its butoxy group, which imparts distinct chemical properties compared to other benzodioxaboroles. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
3488-87-7 |
|---|---|
Molecular Formula |
C10H13BO3 |
Molecular Weight |
192.02 g/mol |
IUPAC Name |
2-butoxy-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C10H13BO3/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3 |
InChI Key |
AANCNHZLOROQSC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
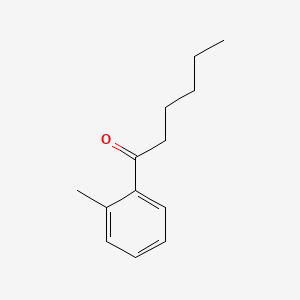
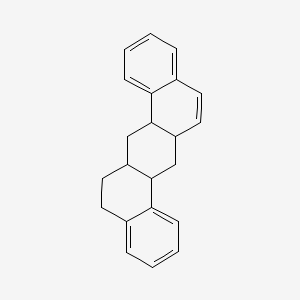
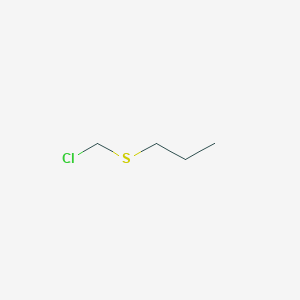

![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)

![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)
![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)
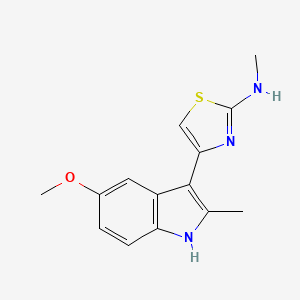

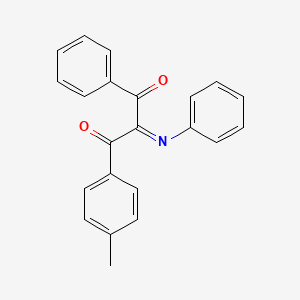
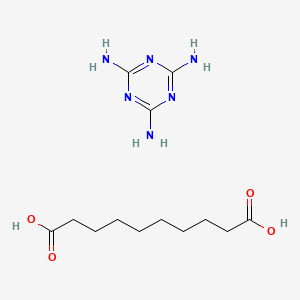
![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)
